Rac-(1r,2r)-1-methyl-2-(methylamino)cyclohexan-1-ol
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Overview
Description
Rac-(1r,2r)-1-methyl-2-(methylamino)cyclohexan-1-ol is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,2r)-1-methyl-2-(methylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the racemic mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high yield and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,2r)-1-methyl-2-(methylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rac-(1r,2r)-1-methyl-2-(methylamino)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(1r,2r)-1-methyl-2-(methylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Rac-(1r,2r)-1-methyl-2-(methylamino)cyclohexan-1-ol can be compared with other similar compounds such as:
Cyclohexanol: A simple alcohol with similar structural features but different functional groups.
Methylcyclohexane: A hydrocarbon with a similar cyclohexane ring but lacking the amino and hydroxyl groups.
Methylamino-cyclohexane: A compound with similar amino and cyclohexane features but different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1R,2R)-1-methyl-2-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7(8)9-2/h7,9-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
KMMPFGUVUKURFE-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@]1(CCCC[C@H]1NC)O |
Canonical SMILES |
CC1(CCCCC1NC)O |
Origin of Product |
United States |
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